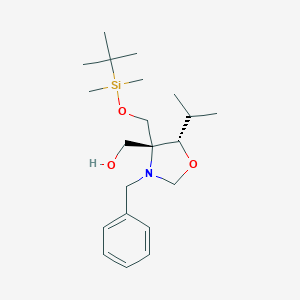

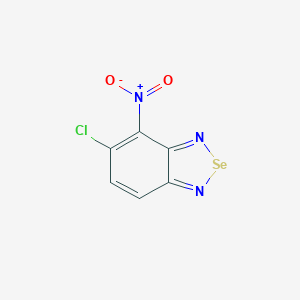

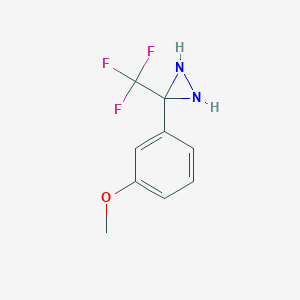

![molecular formula C33H30FNO4 B016615 2-[2-(4-氟苯基)-2-氧代-1-苯基-乙基]-4-甲基-3-氧代-戊酸,(4-苄氧基-苯基)-酰胺 CAS No. 163217-67-2](/img/structure/B16615.png)

2-[2-(4-氟苯基)-2-氧代-1-苯基-乙基]-4-甲基-3-氧代-戊酸,(4-苄氧基-苯基)-酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related fluorinated compounds and their derivatives often involves multi-step reactions including fluorodeamination, esterification, and amide formation. For instance, 2-fluoro-2 phenylacetic acid derivatives have been synthesized from phenylglycine through fluorodeamination reactions, serving as derivatizing agents for chiral analysis via 19F NMR spectroscopy (Hamman, Béguin, & Arnaud, 1991). This reflects the complex synthetic pathways that might be involved in producing the target compound, highlighting the importance of fluorinated intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic methods such as IR spectroscopy and X-ray crystallography. For example, the structural elucidation of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide was achieved through IR spectroscopy and quantum chemical calculations, revealing significant details about its molecular geometry and intramolecular hydrogen bonding (Kolev & Angelov, 2008). Such studies are crucial for understanding the three-dimensional arrangement of atoms in the molecule and predicting its reactivity and interactions.

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds involve nucleophilic substitutions, ring openings, and cyclization reactions. For example, 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one serves as a versatile template for the synthesis of various heterocyclic compounds, demonstrating the diverse reactivity of such molecules (Amareshwar, Mishra, & Ila, 2011). These reactions highlight the compound's potential for generating a wide range of derivatives with varying biological and chemical properties.

Physical Properties Analysis

The physical properties of compounds similar to the target molecule, such as solubility, melting point, and crystalline structure, are key to their application and handling. For instance, the crystalline structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was determined by single-crystal X-ray diffraction, providing insights into its solid-state properties and potential for hydrogen bonding (Yeong et al., 2018). Understanding these properties is essential for predicting the compound's stability, storage conditions, and suitability for various applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the application of the target compound in synthesis and potential industrial applications. Studies on related compounds, such as the efficient catalysis of amide condensation by certain boron-based catalysts, illustrate the importance of understanding these properties for chemical synthesis and modification (Maki, Ishihara, & Yamamoto, 2006). These insights help in optimizing reaction conditions and developing new synthetic routes for complex molecules.

科学研究应用

合成及化学性质

对“2-氟-4-溴联苯”等化合物的研究提供了对复杂化合物切实可行的合成方法的见解,强调了开发潜在有用化合物的有效、经济且环保的合成路线的重要性 (Qiu 等人,2009).

环境影响及降解

对全氟和多氟烷基物质 (PFAS) 等化学品的环境归趋、降解和潜在毒性的研究提供了一个框架,用于了解复杂化学品如何与生态系统相互作用以及监测其环境影响的重要性 (Liu & Mejia Avendaño, 2013).

生物学和药理学研究

对肉桂酸衍生物等化合物的生物活性的研究探索了它们作为抗癌剂的潜力,说明了化合物在药物化学和药理学中的更广泛相关性 (De 等人,2011).

分析和检测方法

用于检测和量化环境样品中化合物分析技术的进步对于监测污染和评估化学物质暴露风险至关重要。研究重点是为此目的开发灵敏、选择性和可靠的方法 (Munoz 等人,2019).

抗氧化剂性质及应用

对羟基肉桂酸的抗氧化特性的研究强调了结构-活性关系在开发有效抗氧化剂中的重要性,这可能与设计具有所需生物活性的化合物相关 (Razzaghi-Asl 等人,2013).

作用机制

Target of Action

The compound, also known as 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide, is an intermediate of Atorvastatin . Atorvastatin is a selective, competitive inhibitor of HMG-CoA reductase , which is the rate-determining enzyme in the mevalonate pathway that leads to the biosynthesis of cholesterol.

Mode of Action

As an intermediate of Atorvastatin, this compound likely shares a similar mode of action. Atorvastatin competitively inhibits HMG-CoA reductase, which converts HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, the compound reduces the amount of cholesterol produced in the liver, leading to a decrease in total cholesterol levels in the blood.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids. By inhibiting HMG-CoA reductase, the compound prevents the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol .

Pharmacokinetics

It is excreted in bile and has a half-life of approximately 14 hours .

Result of Action

The primary result of the compound’s action is a reduction in cholesterol synthesis, leading to decreased levels of total cholesterol in the blood . This can help prevent the formation of cholesterol plaques in the arteries, reducing the risk of heart disease and stroke.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound Additionally, the presence of other drugs or substances in the body can impact the compound’s efficacy through drug-drug interactions

属性

IUPAC Name |

2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30FNO4/c1-22(2)31(36)30(29(24-11-7-4-8-12-24)32(37)25-13-15-26(34)16-14-25)33(38)35-27-17-19-28(20-18-27)39-21-23-9-5-3-6-10-23/h3-20,22,29-30H,21H2,1-2H3,(H,35,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGGAQUHBXLZMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443609 |

Source

|

| Record name | N-[4-(Benzyloxy)phenyl]-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163217-67-2 |

Source

|

| Record name | 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-β-phenyl-N-[4-(phenylmethoxy)phenyl]benzenebutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163217-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(Benzyloxy)phenyl]-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

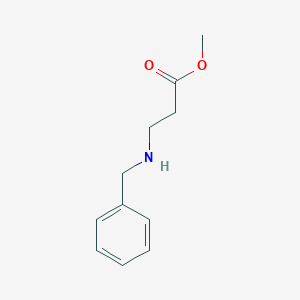

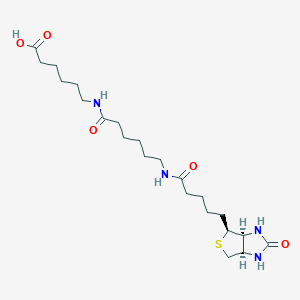

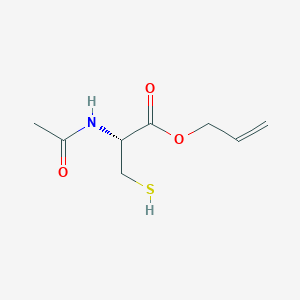

![6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid](/img/structure/B16541.png)

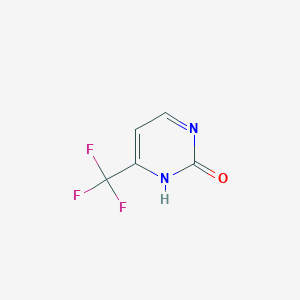

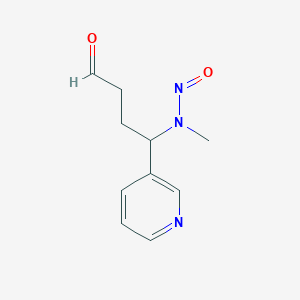

![2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16558.png)

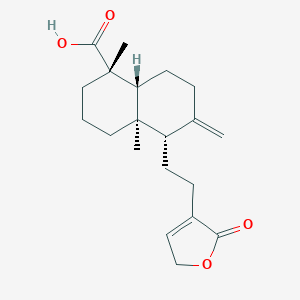

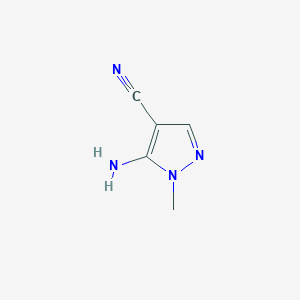

![(3R,4S,5R)-4-Hydroxy-5-[(1S)-1-hydroxy-2-methylpropyl]-3-methyl-2-pyrrolidinone-5-carboxylic Acid](/img/structure/B16567.png)

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B16569.png)